8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a trifluoromethyl group attached to a triazolo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields .
Industrial Production Methods: For industrial-scale production, the synthesis might be scaled up using similar microwave-assisted methods or alternative routes that ensure higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation might yield corresponding N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: This compound has shown potential as a pharmacophore in drug discovery. It exhibits various biological activities, including acting as inhibitors for enzymes like JAK1 and JAK2, which are targets for anti-inflammatory and anticancer therapies .
Industry: In the agrochemical industry, derivatives of this compound are investigated for their potential as herbicides and fungicides due to their ability to interfere with specific biological pathways in plants and fungi.
Mechanism of Action
The mechanism by which 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds also feature a trifluoromethyl group and a triazole ring, but differ in their substitution pattern and biological activity.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring system but differ in their fused ring structure and specific applications.
Uniqueness: 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of a trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-13-6(5)11-4-12-13/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGNYEWIVFNCFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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